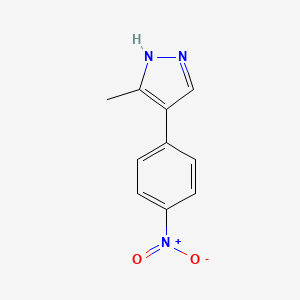

3-methyl-4-(4-nitrophenyl)-1H-pyrazole

説明

特性

CAS番号 |

116922-23-7 |

|---|---|

分子式 |

C10H9N3O2 |

分子量 |

203.20 g/mol |

IUPAC名 |

5-methyl-4-(4-nitrophenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9N3O2/c1-7-10(6-11-12-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3,(H,11,12) |

InChIキー |

GJWDUXADZJEJDI-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Condensation of 3-Methyl-1-phenyl-2-pyrazolin-5-one with 4-Nitrobenzaldehyde

A widely employed approach to synthesize pyrazole derivatives involves the Knoevenagel condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes, including 4-nitrobenzaldehyde, catalyzed by sodium acetate in aqueous ethanol.

Procedure : The reaction mixture contains 0.4 mmol of 4-nitrobenzaldehyde and 0.8 mmol of 3-methyl-1-phenyl-2-pyrazolin-5-one in 4 mL of 70% ethanol. Sodium acetate (1 M, 40.2 µL) is added as a catalyst at room temperature. The mixture is stirred until completion, then diluted with water to 50% ethanol, filtered, washed, and dried to isolate the pure product.

Reaction Conditions : Room temperature, ethanol-water solvent system, sodium acetate catalyst.

Yields : High to excellent yields reported, with simple filtration affording pure products.

Scope : Various substituted benzaldehydes bearing electron-withdrawing or electron-donating groups were successfully employed, demonstrating the robustness of this method.

Mechanism : The reaction proceeds via base-catalyzed condensation forming the arylmethylene bis(pyrazol-5-ol) framework.

| Parameter | Details |

|---|---|

| Catalyst | Sodium acetate (NaOAc) |

| Solvent | 70% Ethanol / Water |

| Temperature | Room temperature |

| Reaction time | Until completion (variable) |

| Typical yield | High to excellent (>80%) |

| Substrate ratio | 1:2 (aldehyde:pyrazolone) |

This method is well-documented and provides a straightforward route to 4-(4-nitrophenyl)-substituted pyrazoles with methyl substitution at position 3.

Friedel-Crafts Acylation Followed by Nitration and Pyrazole Ring Formation

An alternative multi-step synthetic route involves:

Preparation of Alkylphenones : Friedel-Crafts acylation of anisole with acid chlorides in the presence of aluminum chloride in 1,2-dichloroethane yields alkylphenones.

Nitration : The alkylphenones are nitrated in sulfuric acid to introduce the nitro group on the phenyl ring.

Formation of β-Diketones : Alkylation of the nitrophenyl derivatives yields β-diketones.

Pyrazole Ring Construction : Double condensation of β-diketones with 4-methoxyphenylhydrazine hydrochloride forms the triarylpyrazole core.

Yields : Good yields reported at each step, with regioisomeric mixtures separated by semi-preparative HPLC.

Notes : The method allows precise introduction of the nitro group and substitution patterns on the aromatic ring, which is critical for biological activity studies.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Friedel-Crafts acylation | AlCl3, acid chloride, anisole, 1,2-dichloroethane, 0–room temp, 8–15 h | Alkylphenones (good yield) |

| Nitration | H2SO4, nitration conditions | Nitro-substituted phenyl ketones |

| Alkylation | Alkylating agents | β-Diketones |

| Pyrazole formation | 4-Methoxyphenylhydrazine hydrochloride, condensation | Triarylpyrazoles (satisfactory yield) |

This route is more complex but offers versatility in substituent placement and has been used to prepare nitro-substituted pyrazoles relevant to 3-methyl-4-(4-nitrophenyl)-1H-pyrazole synthesis.

One-Pot Dehydrogenation and Substitution Processes (Patent Method)

A patented process describes a one-pot synthesis of nitrophenyl-substituted pyrazoles involving:

Dehydrogenation : Conversion of pyrazolidin-3-one derivatives to hydroxy-pyrazoles in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, or dimethyl sulfoxide.

Subsequent Reaction : The hydroxy-pyrazole intermediate reacts directly with nitrophenyl-containing reagents without isolation.

Advantages : Avoids expensive phase transfer catalysts, short reaction times, and uses the same solvent throughout, improving efficiency.

Conditions : Lower temperatures than prior art, solvent ratios optimized for reactant solubility.

| Step | Conditions | Notes |

|---|---|---|

| Dehydrogenation | Polar aprotic solvent, mild temperature | Hydroxy-pyrazole intermediate |

| Substitution reaction | Same solvent, direct use without isolation | Formation of nitrophenyl-substituted pyrazole |

This process is industrially attractive for its efficiency and scalability, potentially applicable to 3-methyl-4-(4-nitrophenyl)-1H-pyrazole analogs.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Knoevenagel condensation with NaOAc | Simple, room temp, ethanol solvent | High yield, mild conditions | Limited to certain aldehydes |

| Friedel-Crafts + nitration + pyrazole ring formation | Multi-step, regioselective nitration | Versatile substitution patterns | Longer synthesis time, complex |

| Vilsmeier-Haack formylation + condensation | Functionalization of pyrazole ring | Enables further modifications | Requires elevated temperatures |

| One-pot dehydrogenation + substitution (patent) | Efficient, avoids isolation of intermediates | Industrial scalability, time-saving | Requires polar aprotic solvents |

In-Depth Research Findings and Data

Reaction Yields and Spectral Data (Selected Examples)

| Compound | Yield (%) | Melting Point (°C) | Characterization Techniques |

|---|---|---|---|

| 4,4'-(4-Nitrophenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 85–95 | 210–215 | IR, ^1H NMR, ^13C NMR, Mass Spec |

| Alkylphenone intermediates | 70–80 | Variable | NMR, IR |

| Triarylpyrazole derivatives | 60–75 | Variable | HPLC, NMR, MS |

Catalytic Effects and Optimization

Solvent Effects

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate dehydrogenation and substitution steps in patented one-pot processes, improving solubility and reaction kinetics.

Ethanol-water mixtures provide a green and mild medium for Knoevenagel condensations, allowing easy isolation of products by filtration.

化学反応の分析

Types of Reactions

3-methyl-4-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

科学的研究の応用

3-methyl-4-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials with specific electronic and optical properties

作用機序

The mechanism by which 3-methyl-4-(4-nitrophenyl)-1H-pyrazole exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

類似化合物との比較

Structural and Substituent Variations

The table below compares key structural features and substituents of 3-methyl-4-(4-nitrophenyl)-1H-pyrazole with analogous compounds:

| Compound Name | Substituents | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 3-Methyl-4-(4-nitrophenyl)-1H-pyrazole | 3-CH₃, 4-(4-NO₂C₆H₄) | C₁₀H₉N₃O₂ | Methyl and nitroaryl groups |

| 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole | 5-BrC₆H₄, 3-(4-NO₂C₆H₄) | C₁₅H₁₀BrN₃O₂ | Halogen substitution at position 5 |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | 5-NH₂, 3-CN, 1-(4-NO₂C₆H₄) | C₁₀H₇N₅O₂ | Amino and nitrile functional groups |

| 5-Cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole | 5-cyclopropyl, 3-CF₃ | C₁₃H₁₀F₃N₃O₂ | Cyclopropyl and trifluoromethyl groups |

| 1-(4-Nitrophenyl)-1H-pyrazole | 1-(4-NO₂C₆H₄) | C₉H₇N₃O₂ | Unsubstituted pyrazole core |

Key Observations :

- Electron-Withdrawing Groups : The 4-nitrophenyl group is common across all compounds, contributing to electron-deficient aromatic systems that enhance reactivity in cross-coupling reactions .

- Functional Group Diversity : Substituents like bromine (), trifluoromethyl (), and nitrile () modulate lipophilicity and bioactivity.

Physical and Spectroscopic Properties

Melting Points and Solubility:

- 1-(4-Nitrophenyl)-1H-pyrazole : Melting point = 168.5–169°C .

- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile: Melting point = 194–196°C (from tetrahydrofuran) .

- 3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one : Melting point = 226–227°C (from THF) .

Spectroscopic Data:

- IR Spectroscopy: C=N Stretch: Observed at 1661 cm⁻¹ in N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (). Nitro Group Stretch: Symmetric and asymmetric NO₂ stretches (~1350 cm⁻¹ and ~1520 cm⁻¹) are consistent across nitro-substituted pyrazoles .

- ¹H NMR :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。